4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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Overview
Description
4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound with a pyridazine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both carboxylic acid and ketone functional groups in its structure makes it a versatile compound for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-keto acids with hydrazine derivatives under controlled conditions. For instance, the reaction of α-ketoglutaric acid with hydrazine hydrate can yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridazine derivatives with higher oxidation states.
Reduction: 1,6-dihydro-4-methyl-6-hydroxy-pyridazinecarboxylic acid.
Substitution: Esters, amides, and other functionalized pyridazine derivatives.
Scientific Research Applications
4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydro-4-pyridazinecarboxylic acid: Similar structure but lacks the methyl group at the 4-position.
4-Chloro-1,6-dihydro-6-oxo-1-phenyl-3-pyridazinecarboxylic acid: Contains a chloro and phenyl group, making it more hydrophobic.
Uniqueness
4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and modify its chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-6-oxo-1H-pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-2-4(9)7-8-5(3)6(10)11/h2H,1H3,(H,7,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELFHFKSUSNIGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867130-63-0 |
Source
|
Record name | 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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